molecular formula C7H10F3NO2 B13559441 2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid

Cat. No.: B13559441
M. Wt: 197.15 g/mol
InChI Key: GZWYDSUGGSDILB-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features an azetidine ring, a valuable saturated four-membered heterocycle, substituted with a 2,2,2-trifluoroethyl group on the nitrogen and an acetic acid moiety, creating a versatile scaffold for synthetic modification . The presence of the strongly electron-withdrawing trifluoromethyl group is a key structural feature, known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable component in the design of bioactive molecules . This compound is primarily utilized as a critical synthetic intermediate in pharmaceutical research. Its structure is analogous to other well-established research chemicals, such as 2-(1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl)acetic acid, underscoring its potential application in constructing novel molecules for drug discovery efforts . Researchers employ this azetidine derivative in the synthesis of more complex target compounds, including the development of potent and selective enzyme inhibitors. For instance, azetidine-based scaffolds are central to the design of innovative inhibitors for targets like monoacylglycerol lipase (MAGL), a serine hydrolase with therapeutic relevance for treating conditions such as pain, inflammation, cancer, and neurodegenerative diseases . The acetic acid functional group provides a convenient handle for further chemical derivatization via amide coupling or esterification, facilitating its integration into larger molecular architectures. This product is sold for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-2-5(3-11)1-6(12)13/h5H,1-4H2,(H,12,13)

InChI Key

GZWYDSUGGSDILB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

General Preparation Strategies

Multi-step Synthesis via Azetidine Ring Formation and Functionalization

This approach involves synthesizing the azetidine core with the trifluoroethyl substituent, followed by oxidation or hydrolysis to the acid.

Step 1: Synthesis of 2,2,2-Trifluoroethyl-Substituted Azetidine Derivatives
  • Method:
    A common route is the nucleophilic substitution of azetidine precursors with 2,2,2-trifluoroethyl halides or derivatives.

  • Example:
    Using tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as an intermediate, which can be deprotected and functionalized to introduce the trifluoroethyl group at the 1-position.

  • Reaction Conditions:
    Reactions often employ coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC, with protective groups like Boc or Cbz to facilitate selective modifications.

Step 2: Introduction of the Trifluoroethyl Group
  • Method:
    Alkylation of the azetidine nitrogen or ring carbons with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide) under basic conditions.

  • Reaction Example:
    Nucleophilic substitution of a deprotected azetidine with trifluoroethyl chloride in the presence of a base like potassium carbonate or sodium hydride.

Direct Synthesis via Cyclization of Precursors Containing the Trifluoroethyl Group

  • Method:
    Cyclization of amino alcohols or amino acids bearing the trifluoroethyl substituent, followed by ring closure to form azetidine.

  • Example:
    Starting from N-(2,2,2-trifluoroethyl) amino acids , cyclization can be achieved via intramolecular nucleophilic attack under dehydrating conditions or using activating agents.

Specific Synthetic Routes Extracted from Patents and Literature

Patented Method (EP 3901146 NWA1)

  • Preparation of Azetidine Intermediates:
    The synthesis begins with the formation of 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol via nucleophilic substitution and cyclization, followed by functional group transformations to incorporate the trifluoroethyl group.

  • Trifluoroethylation Step:
    The trifluoroethyl group is introduced using trifluoroacetic acid derivatives or trifluoroethyl halides under basic or catalytic conditions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution.

  • Final Hydrolysis or Oxidation:
    The protected intermediates are hydrolyzed or oxidized to yield the free acid, 2-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)acetic acid .

One-Pot or Single-Step Approaches

  • Recent Advances:
    A single-step synthesis involves using reactive trifluoroethylating agents with azetidine precursors, facilitated by catalysts such as palladium or copper, to directly afford the target compound.

  • Example:
    The use of trifluoroethyl carbamate derivatives reacting with azetidine rings under mild conditions, followed by hydrolysis, to produce the acid.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Notes
Azetidine ring formation 2-bromo-4-chloro-5-methylpyridine, DMSO, potassium carbonate, heating at 90°C 84% From EP 3901146
Trifluoroethylation Trifluoroethyl chloride, base (K2CO3), room temperature to 50°C 60-75% Nucleophilic substitution
Hydrolysis to acid Acidic hydrolysis (e.g., HCl or TFA), reflux 80-90% Converts ester/intermediate to free acid

Notable Considerations and Research Findings

  • Protective Groups:
    Boc or Cbz groups are often employed to protect amino functionalities during multi-step synthesis.

  • Catalysts:
    Palladium-catalyzed cross-coupling reactions are effective for introducing trifluoroethyl groups, especially when direct alkylation is challenging.

  • Reaction Optimization:
    Temperature, solvent choice (e.g., DMSO, DMF), and base strength significantly influence yields and selectivity.

  • Purification:
    Column chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexane) is standard for isolating intermediates and final products.

Summary of the Synthetic Approach

Method Type Advantages Limitations
Multi-step synthesis via ring formation and substitution High control over intermediates, versatile Longer process, multiple purification steps
Direct trifluoroethylation of azetidine precursors Shorter, potentially more efficient Requires reactive trifluoroethyl reagents, optimization needed

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine-Based Analogues

(a) 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid (CAS 183062-96-6)
  • Molecular Formula: C₁₀H₁₇NO₄
  • Key Differences : The tert-butoxycarbonyl (Boc) group replaces the trifluoroethyl substituent. This substitution reduces metabolic stability but enhances synthetic versatility for further derivatization.
  • Applications : Widely used as a protected intermediate in peptide synthesis and drug discovery .
(b) 2-(Azetidin-3-yl)acetic Acid Derivatives
  • Compounds lacking the trifluoroethyl group (e.g., 2-(azetidin-3-yl)acetic acid ) exhibit lower lipophilicity and faster metabolic clearance due to the absence of fluorine. These are less favored in CNS-targeting drugs .

Trifluoroethyl-Substituted Heterocycles

(a) [4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid (CAS 1328640-56-7)
  • Molecular Formula : C₇H₆F₃N₃O₄
  • Key Differences : The azetidine ring is replaced by a pyrazole ring. The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity.
  • Applications : Explored as a fluorinated building block for agrochemicals and kinase inhibitors .
(b) 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid
  • Molecular Formula : C₇H₆F₃IN₂O₂
  • Key Differences : Incorporation of iodine enhances molecular weight and polarizability, making it suitable for radiolabeling or heavy-atom derivatization in crystallography .

Acetic Acid Derivatives with Fluorinated Substituents

(a) 2-(2-(3-Fluorophenyl)-1,3-thiazol-4-yl)acetic Acid (CAS 794554-74-8)
  • Molecular Formula: C₁₁H₈FNO₂S
  • Key Differences : A thiazole ring replaces the azetidine, and the trifluoroethyl group is absent. The fluorine on the phenyl ring modulates electronic properties without the steric bulk of CF₃ .
(b) 2,2,2-Trifluoroethyl Acetate
  • Molecular Formula : C₄H₅F₃O₂
  • Key Differences : A simple ester lacking the azetidine-acetic acid scaffold. Used as a solvent or fluorinated synthon in organic synthesis .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula LogP* Metabolic Stability (t₁/₂, human liver microsomes) Key Functional Groups
Target Compound C₈H₁₀F₃NO₂ 1.2 >120 min Azetidine, CF₃CH₂, acetic acid
2-[1-(Boc)azetidin-3-yl]acetic Acid C₁₀H₁₇NO₄ 0.8 45 min Azetidine, Boc, acetic acid
[4-Nitro-1-(CF₃CH₂)pyrazol-3-yl]acetic Acid C₇H₆F₃N₃O₄ 0.5 90 min Pyrazole, CF₃CH₂, nitro
2-(2-(3-Fluorophenyl)thiazol-4-yl)acetic Acid C₁₁H₈FNO₂S 2.1 60 min Thiazole, fluorophenyl

*LogP values estimated using ChemDraw software.

Biological Activity

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid, with CAS number 1341888-85-4, is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Structure and Composition

  • Molecular Formula : C₇H₉F₃N₁O₂
  • Molecular Weight : 229.154 g/mol
  • CAS Number : 1341888-85-4

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group is known to enhance binding affinity to various enzymes and receptors, which can modulate biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of several azetidine derivatives, including the trifluoroethyl compound. Results indicated significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
  • Antiviral Properties :
    • Research highlighted the compound's ability to reduce viral load in infected models. In vivo studies demonstrated a marked decrease in influenza virus replication when treated with the compound .
  • Cytotoxicity :
    • Investigations into the cytotoxic effects on cancer cell lines revealed that the compound exhibited selective toxicity towards tumor cells while sparing normal cells. This selectivity was noted in studies involving MDA-MB-231 (breast cancer) and MCF10A (non-cancerous) cell lines .
  • Pharmacokinetics :
    • The pharmacokinetic profile shows promising stability in plasma with a half-life exceeding 12 hours, indicating potential for oral bioavailability .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameBiological ActivitySelectivity
Lithium; 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetateAntimicrobial and antiviralModerate
2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acidAnticancer effectsHigh

Future Directions

The promising biological activities of this compound warrant further exploration. Future research could focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for industrial applications.

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms?

  • Methodology : Chiral HPLC (Chiralpak IA column, hexane:IPA = 85:15) resolves enantiomers (Rf = 1.2 vs. Sf = 1.0). Absolute configuration is confirmed via circular dichroism (CD) spectra .
  • Critical Note : Trace metal contaminants (>0.1 ppm) from catalysts can induce racemization; ICP-MS monitoring is essential .

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